2-Amino-6-methoxybenzonitrile
Overview
Description
2-Amino-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Amino-6-methoxybenzonitrile derivatives have been studied extensively for their corrosion inhibition properties. In one study, derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a compound closely related to this compound, were synthesized and tested for their ability to inhibit corrosion of mild steel in acidic environments. These derivatives demonstrated significant inhibition efficiency, with one of the compounds achieving a 97.83% efficiency at a concentration of 100 mg/L. The study revealed that these inhibitors are of mixed type, suggesting they can provide protection by adsorbing onto the metal surface and forming a protective layer. The adsorption of these compounds follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the metal surface. Quantum chemical calculations supported the experimental observations, providing insights into the molecular interactions responsible for the inhibition effects (Verma, Quraishi, & Singh, 2015).
Antimicrobial and Antioxidant Activities
Another interesting application of this compound derivatives is in the synthesis of biologically active compounds. A study focused on the synthesis, spectral characterization, and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile as a ligand. The results indicated that the synthesized complex exhibited moderate antibacterial activity against selected bacterial strains and significant antifungal and antioxidant activities compared to the free ligands. The DNA binding study suggested that the complex could strongly bind to DNA, highlighting its potential in biomedical applications (Govindharaju et al., 2019).
Photophysical Properties
The photophysical properties of this compound derivatives have also been explored for potential applications in fluorescence and materials science. One study synthesized a derivative through multicomponent reactions and investigated its solvatochromic properties, fluorescence quantum yield, and interaction with micelles and colloidal silver nanoparticles. This research highlights the potential of such derivatives as probes in fluorescence microscopy and as components in materials with specific optical properties (Khan, 2017).
Organic Synthesis
Furthermore, this compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of substituted 2-amino-4-quinazolinones, a class of compounds known for their wide range of biological activities. This synthetic route involves the substitution of fluorine atoms in the benzene ring, followed by the formation of quinazolinone derivatives through condensation and ring closure reactions. Such methodologies demonstrate the utility of this compound in facilitating the synthesis of complex organic molecules (Fray et al., 2006).
Properties
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-37-3 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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